Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Description
Lithium 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a heterocyclic lithium carboxylate salt featuring a fused triazolo-pyridine core substituted with a methyl group at position 6. The lithium carboxylate group enhances water solubility compared to ester derivatives, making it advantageous for applications requiring polar solvents.
Properties
IUPAC Name |
lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.Li/c1-5-3-2-4-11-6(5)9-10-7(11)8(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCVUILPJAGELE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CN2C1=NN=C2C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate typically involves the reaction of 8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid with lithium hydroxide. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing novel materials and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the suppression of cancer cell growth and other biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents at position 8 and the nature of the carboxylate/ester moiety. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Inferred from analogs; †Calculated based on formula; ‡Estimated via analogy; §Predicted via Cl substituent’s electron-withdrawing effect.
Key Differences and Implications
- The chloro substituent in Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate increases lipophilicity (logP = 1.8) and may promote electrophilic reactivity, unlike the electron-donating methyl group .
Functional Group Impact :
- Lithium carboxylate derivatives exhibit superior aqueous solubility compared to ester forms (e.g., Ethyl esters in ), favoring pharmaceutical formulations.
- Ester groups (methyl or ethyl) enhance membrane permeability but require hydrolysis for bioactivation, a step circumvented by pre-formed carboxylates .
Biological Activity
Lithium;8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate is a compound of significant interest in pharmaceutical and biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₄O₂Li
- SMILES Notation : C1=CC2=NN=C(N2C=C1)C(=O)O
The compound features a triazolo-pyridine framework, which is known for its diverse biological activities. The presence of lithium enhances its pharmacological properties, particularly in neuropharmacology.
This compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Phosphodiesterases : The compound acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical secondary messengers in various signaling pathways. This modulation can influence cell proliferation, apoptosis, and differentiation .
- Interaction with IDO1 : Recent studies indicate that derivatives of this compound can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immune response. This inhibition can enhance anti-tumor immunity and has implications for cancer therapy .
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Effects : Research has shown potential antimicrobial properties against various pathogens.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and immune modulation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of this compound on A375 melanoma cells, the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. The mechanism was linked to its ability to induce apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
